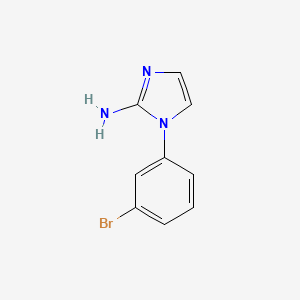

1-(3-溴苯基)-1H-咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Bromophenyl)-1H-imidazol-2-amine (BPIA) is a heterocyclic organic compound containing both an imidazole and bromophenyl moiety. It is a versatile compound that has been used in a variety of scientific applications, such as organic synthesis, drug design, and biochemistry. BPIA is a relatively new compound, having only been synthesized in the early 2000s, and its potential applications are still being explored.

科学研究应用

Pharmacokinetics and Metabolite Identification

“1-(3-Bromophenyl)-1H-imidazol-2-amine” has been studied for its pharmacokinetic properties and metabolite identification in rats. A study detailed the development of a UHPLC−MS/MS method to quantify this compound in rat plasma, revealing insights into its absorption and metabolism. The study identified phase-I metabolic pathways such as demethylation, dehydrogenation, and epoxidation, and phase-II pathways involving glucuronide and sulfate metabolites .

Anticancer Activity

Research has been conducted on analogs of “1-(3-Bromophenyl)-1H-imidazol-2-amine” for their potential anticancer activities. One study synthesized new analogs and tested them against various cancer cell lines, finding significant activity against certain lines. For instance, the CNS cancer cell line SNB-75 showed a notable percent growth inhibition by one of the tested compounds .

Tyrosinase Inhibition

The compound’s derivatives have been explored for their tyrosinase inhibitory activity, which is significant in the treatment of hyperpigmentation disorders. While the specific compound “1-(3-Bromophenyl)-1H-imidazol-2-amine” wasn’t directly linked to tyrosinase inhibition, related structures have been synthesized and evaluated for this purpose, indicating a potential area of application .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with biological targets. Analogs of “1-(3-Bromophenyl)-1H-imidazol-2-amine” have been subjected to molecular docking to predict their binding affinities and modes of action within biological systems, which is essential for drug design and development .

ADME (Absorption, Distribution, Metabolism, and Excretion)

The ADME profile of a compound determines its suitability as a drug. In silico studies have been performed on analogs of “1-(3-Bromophenyl)-1H-imidazol-2-amine” to predict their pharmacokinetic properties, including oral absorption and blood-brain barrier permeability, which are critical for drug development .

Toxicity Prediction

Before clinical application, it’s imperative to assess the toxicity of a compound. In silico studies offer predictions on the toxicity of “1-(3-Bromophenyl)-1H-imidazol-2-amine” and its analogs, providing early warnings about potential adverse effects and guiding the design of safer compounds .

作用机制

Target of Action

Similar compounds have shown activity against various targets such as leishmania aethiopica and plasmodium berghei . These targets play crucial roles in the life cycle of these parasites, making them potential targets for antileishmanial and antimalarial therapies .

Mode of Action

For instance, similar compounds have shown superior antipromastigote activity, which was more active than standard drugs .

Biochemical Pathways

Compounds with similar structures have been known to interfere with the life cycle of parasites, disrupting their growth and survival . The downstream effects of these disruptions could include the death of the parasites and the alleviation of the diseases they cause.

Pharmacokinetics

The pharmacokinetics of 1-(3-Bromophenyl)-1H-imidazol-2-amine involve its absorption, distribution, metabolism, and excretion (ADME). A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These properties impact the bioavailability of the compound, determining how much of it reaches the site of action.

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may lead to the death of parasites such as leishmania and plasmodium . This could result in the alleviation of the diseases caused by these parasites.

属性

IUPAC Name |

1-(3-bromophenyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROBPZYRIWTYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-1H-imidazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)

![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)